Hthq

Beschreibung

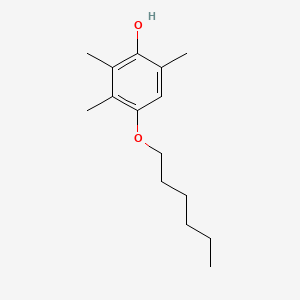

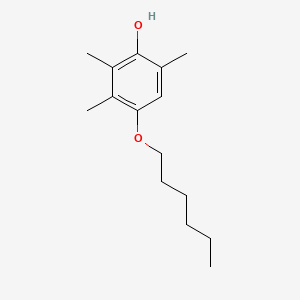

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hexoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMNQRRJNBCQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020697 | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148081-72-5 | |

| Record name | HTHQ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148081-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-1171 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-1171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-Hexyl-2,3,5-trimethylhydroquinone (Hthq)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexyl-2,3,5-trimethylhydroquinone, commonly abbreviated as Hthq, is a synthetic derivative of hydroquinone with potent antioxidant properties. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, physicochemical properties, and relevant experimental protocols. This compound's primary mode of action involves the direct scavenging of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. This dual action makes this compound a compound of significant interest for research in areas involving oxidative stress-related pathologies.

Chemical Structure and Identification

This compound is systematically named 4-hexoxy-2,3,6-trimethylphenol. Its structure consists of a hydroquinone core substituted with three methyl groups and a hexyl ether linkage at one of the hydroxyl groups.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 148081-72-5 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | 4-hexoxy-2,3,6-trimethylphenol |

| SMILES | CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C |

| InChIKey | ATMNQRRJNBCQJO-UHFFFAOYSA-N |

Mechanism of Action: A Dual Antioxidant Strategy

This compound employs a two-pronged approach to mitigate oxidative stress: direct scavenging of reactive oxygen species and indirect antioxidant effects through the activation of the Nrf2 signaling pathway.

Direct ROS Scavenging

The phenolic hydroxyl group in the this compound molecule can donate a hydrogen atom to neutralize highly reactive free radicals, such as peroxyl radicals. This action transforms the free radicals into more stable, less harmful molecules, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

Nrf2 Signaling Pathway Activation

This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. A key downstream target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory effects.

Physicochemical and Biological Data

A summary of the key physicochemical and biological properties of this compound is presented below. While specific IC50 values for its antioxidant activity are not widely reported in publicly available literature, its potent ROS scavenging capabilities have been qualitatively described.

Table 2: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Appearance | Off-white, tan, or orange powder | [1] |

| Boiling Point | 357.8 °C at 760 mmHg | N/A |

| Flash Point | 154.4 °C | N/A |

| Density | 0.971 g/cm³ | N/A |

| Solubility | Soluble in DMSO | N/A |

| Biological Activity | Potent antioxidant and antimutagenic agent. Inhibits inducible nitric oxide synthase (iNOS) expression. | [2][3] |

| Free Radical Scavenging | Approximately 2-fold stronger than Vitamin E. | [3] |

| NO Production Inhibition | Nearly 500-fold stronger than Vitamin E. | [3] |

Experimental Protocols

Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone

Materials:

-

2,3,5-trimethylhydroquinone

-

1-Bromohexane

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 2,3,5-trimethylhydroquinone in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the reaction mixture and stir.

-

Slowly add 1-bromohexane to the mixture.

-

Heat the reaction mixture to an appropriate temperature (this will depend on the solvent and base used) and monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure 1-O-Hexyl-2,3,5-trimethylhydroquinone.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, stoichiometry) would need to be optimized.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a series of dilutions of the positive control.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound or positive control.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

1-O-Hexyl-2,3,5-trimethylhydroquinone is a promising antioxidant compound with a well-defined chemical structure and a dual mechanism of action that involves both direct ROS scavenging and the modulation of the Nrf2 signaling pathway. Its potent biological activities suggest its potential for further investigation in the context of diseases associated with oxidative stress. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative measures of its antioxidant efficacy.

References

Part 1: Hydroquinone (HQ) - Mechanism of Action in Biological Systems

References

- 1. droracle.ai [droracle.ai]

- 2. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. What is the mechanism of Hydroquinone? [synapse.patsnap.com]

- 5. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), also known as HX-1171, is a synthetic derivative of vitamin E that has emerged as a potent antioxidant and cytoprotective agent. Its primary mechanism of action involves the direct scavenging of reactive oxygen species (ROS) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Development

This compound was first synthesized and evaluated as part of a series of hydroquinone monoalkyl ethers designed to improve upon the antioxidant properties of existing compounds.[1] The initial research, published in 1994, identified 4-Hexyloxy-2,3,6-trimethylphenol (a synonym for this compound) as a highly effective inhibitor of lipid peroxidation in rat liver microsomes.[1] Subsequent research has further elucidated its mechanism of action, highlighting its role as a potent activator of the Nrf2 pathway, which leads to the increased expression of antioxidant enzymes. This dual action of direct ROS scavenging and induction of endogenous antioxidant defenses makes this compound a promising candidate for the development of therapeutics for a range of oxidative stress-related diseases. The compound is also known by its investigational drug name, HX-1171.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-(Hexyloxy)-2,3,6-trimethylphenol |

| Synonyms | This compound, HX-1171, 1-O-Hexyl-2,3,5-trimethylhydroquinone |

| CAS Number | 148081-72-5 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Solubility | DMSO: 47 mg/mL (198.85 mM) |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the precursor 2,3,5-trimethylhydroquinone, followed by its etherification to yield the final product.

Synthesis of 2,3,5-Trimethylhydroquinone (Precursor)

Several methods have been reported for the synthesis of 2,3,5-trimethylhydroquinone. One common approach involves the oxidation of 1,2,4-trimethylbenzene to 2,3,5-trimethyl-p-benzoquinone, followed by reduction to the hydroquinone.

Experimental Protocol:

-

Oxidation: Dissolve 1,2,4-trimethylbenzene in an organic solvent. Add hydrogen peroxide as the oxidizing agent. The molar ratio of 1,2,4-trimethylbenzene to hydrogen peroxide should be approximately 1:7-9. Heat the reaction mixture to 80-100 °C for 4.5-6 hours.

-

Extraction: After the reaction, cool the mixture to room temperature and extract the product with a suitable solvent such as toluene or ethylbenzene.

-

Reduction: Add an aqueous solution of a reducing agent, such as sodium hydrosulfite (25-35 wt%), to the extract. Heat the mixture to 40-50 °C with stirring for 1.5-2.5 hours to reduce the benzoquinone to the hydroquinone.

-

Isolation: After the reduction is complete, the 2,3,5-trimethylhydroquinone can be isolated by crystallization and filtration.

Etherification of 2,3,5-Trimethylhydroquinone to this compound

The final step in the synthesis of this compound is the etherification of the hydroxyl group of 2,3,5-trimethylhydroquinone with a hexyl group.

Experimental Protocol:

-

To a solution of 2,3,5-trimethylhydroquinone in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Add 1-bromohexane dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 1-O-Hexyl-2,3,5-trimethylhydroquinone.

Mechanism of Action: A Dual Antioxidant Strategy

This compound exerts its potent antioxidant effects through a two-pronged approach: direct scavenging of reactive oxygen species and activation of the Nrf2 signaling pathway.

Direct ROS Scavenging

As a hydroquinone derivative, this compound can directly react with and neutralize various reactive oxygen species, including peroxyl radicals.[2] This direct scavenging activity helps to mitigate the immediate damaging effects of oxidative stress.

Nrf2 Pathway Activation

This compound is a potent activator of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress or electrophiles like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression. This includes enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).

Caption: Nrf2 Signaling Pathway Activation by this compound.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data.

| Assay | IC₅₀ Value (M) | Source |

| Anti-lipid Peroxidation (rat liver microsomes) | 4.2 x 10⁻⁷ M | Nihro et al., 1994 |

Experimental Protocols for Antioxidant Assays

The following are general protocols for common in vitro antioxidant assays that can be used to evaluate the activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound to the wells.

-

Include a control with the solvent instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

ROS Scavenging Assay in Cells (e.g., DCFH-DA Assay)

This assay measures the intracellular ROS scavenging activity of a compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Culture cells (e.g., human keratinocytes) in a 96-well plate until they reach the desired confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37 °C.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with different concentrations of this compound for a specified time.

-

Induce oxidative stress by adding an ROS-generating agent (e.g., H₂O₂, UV radiation).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

-

Calculate the percentage of ROS scavenging and determine the IC₅₀ value.

Caption: General Experimental Workflow for this compound Synthesis and Testing.

Conclusion

1-O-Hexyl-2,3,5-trimethylhydroquinone (this compound) is a promising antioxidant compound with a well-defined mechanism of action. Its ability to both directly scavenge reactive oxygen species and to upregulate the endogenous antioxidant defense system through Nrf2 activation makes it a compelling candidate for further investigation in the context of diseases with an underlying oxidative stress component. The synthetic route is accessible, and standardized assays are available to quantify its potent antioxidant and cytoprotective effects. This guide provides a solid foundation of technical information for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Core Chemical and Physical Properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-O-Hexyl-2,3,5-trimethylhydroquinone (Hthq)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-O-Hexyl-2,3,5-trimethylhydroquinone (this compound). Where specific experimental data for this compound is not publicly available, this guide furnishes detailed, standard experimental protocols for its determination.

1-O-Hexyl-2,3,5-trimethylhydroquinone, also known by the synonyms this compound and 4-Hexyloxy-2,3,6-trimethylphenol, is a synthetic derivative of trimethylhydroquinone. It is recognized for its potent antioxidant properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-hexoxy-2,3,6-trimethylphenol | PubChem[1] |

| Synonyms | This compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone, HX-1171 | Selleck Chemicals[2], Santa Cruz Biotechnology[3] |

| CAS Number | 148081-72-5 | Selleck Chemicals[2] |

| Molecular Formula | C₁₅H₂₄O₂ | Selleck Chemicals[2] |

| Molecular Weight | 236.35 g/mol | Selleck Chemicals[2] |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Data not available | The parent compound, trimethylhydroquinone, is a crystalline solid. |

| Melting Point | Data not available | The parent compound, trimethylhydroquinone, has a melting point of 169-172 °C. A standard protocol for determination is provided in Section 3.1. |

| Boiling Point | Data not available | The parent compound, trimethylhydroquinone, has a boiling point of 295 °C. |

| Solubility | 47 mg/mL (198.85 mM) in DMSO | Selleck Chemicals[2] |

| Density | Data not available | A standard protocol for determination can be adapted from general methods. |

| pKa | Data not available | The parent compound, trimethylhydroquinone, has a predicted pKa of approximately 11.28. A standard protocol for determination is provided in Section 3.3. |

Spectral and Stability Data

Table 3: Spectral Data for this compound

| Spectrum Type | Data Highlights | Source/Method |

| Mass Spectrometry | ESI-QTOF, [M-H]⁻ at m/z 235.1703536 | PubChem[1] |

| UV-Visible | Data not available | A standard protocol for determination is provided in Section 3.4. |

| Infrared (IR) | Data not available | A standard protocol for determination is provided in Section 3.5. |

| Nuclear Magnetic Resonance (NMR) | Data not available | A standard protocol for determination is provided in Section 3.6. |

Table 4: Stability and Storage of this compound

| Condition | Stability | Recommendations |

| Room Temperature Shipping | Stable | Can be shipped without cooling measures.[2] |

| Long-term Storage (Powder) | 3 years at -20°C | Store in a tightly sealed container, protected from light. |

| Long-term Storage (in Solvent) | 1 year at -80°C, 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample until a small amount of solid is in the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down to a height of 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

For an accurate determination, heat the sample at a slower rate (1-2 °C/minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range. A narrow range (e.g., < 2 °C) is indicative of a pure compound.

Solubility Determination

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

Microspatula or micropipette

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to the solvent.

-

Gently agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

If the compound dissolves, continue adding small, known quantities of this compound until the solution becomes saturated (i.e., solid material remains undissolved).

-

Record the solubility in terms of mg/mL. The results can be classified as:

-

Very soluble: < 1 part of solvent required for 1 part of solute.

-

Freely soluble: From 1 to 10 parts of solvent.

-

Soluble: From 10 to 30 parts of solvent.

-

Sparingly soluble: From 30 to 100 parts of solvent.

-

Slightly soluble: From 100 to 1,000 parts of solvent.

-

Very slightly soluble: From 1,000 to 10,000 parts of solvent.

-

Practically insoluble: > 10,000 parts of solvent.

-

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of a weakly acidic compound like this compound.

Materials:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A suitable solvent system in which this compound is soluble (e.g., an alcohol-water mixture)

-

This compound sample, accurately weighed

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of this compound in a measured volume of the chosen solvent system in a beaker.

-

Place the beaker on the stir plate, add a stir bar, and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point volume (Veq).

-

The half-equivalence point occurs at Veq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the compound.

UV-Visible Spectroscopy

Procedure:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis spectrum of each dilution, and the solvent blank, over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated.

Infrared (IR) Spectroscopy

Procedure:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic peaks corresponding to functional groups (e.g., O-H stretch, C-O stretch, aromatic C-H and C=C stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra for chemical shifts, integration (for ¹H), and splitting patterns to confirm the molecular structure.

Biological Activity and Signaling Pathways

This compound is a potent antioxidant that functions by scavenging reactive oxygen species (ROS).[2] This activity is central to its observed biological effects, including the inhibition of lipid peroxidation and potential anti-cancer and neuroprotective properties.

ROS Scavenging Mechanism

Phenolic antioxidants like this compound can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Caption: General mechanisms of ROS scavenging by phenolic antioxidants like this compound.

Inhibition of MAP Kinase Signaling

In cellular models, this compound has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK. These pathways are often activated by cellular stress, including high levels of ROS. By reducing ROS, this compound can attenuate the stress-induced activation of these pathways, which are implicated in inflammation and apoptosis.

Caption: this compound's inhibitory effect on ROS-mediated MAPK signaling pathways.

References

A Technical Guide to the Research Applications of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), a potent antioxidant and Nrf2 activator, detailing its mechanism of action, potential therapeutic applications, and relevant experimental methodologies. This compound, a derivative of vitamin E, has emerged as a promising compound in the study of diseases associated with oxidative stress.[1][2]

Core Properties of this compound

This compound is a lipophilic phenolic agent recognized for its significant anti-oxidative and anti-lipid-peroxidative properties.[1][3] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Full Name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | [3][4][5] |

| Alternate Names | This compound; 4-Hexyloxy-2,3,6-trimethylphenol | [4] |

| CAS Number | 148081-72-5 | [3][4] |

| Molecular Formula | C₁₅H₂₄O₂ | [3][4] |

| Molecular Weight | 236.35 g/mol | [3][4] |

| Solubility (in DMSO) | 47 mg/mL (198.85 mM) | [3][5] |

Mechanism of Action: A Dual Approach to Combating Oxidative Stress

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and activation of the Nrf2 signaling pathway.

Direct ROS Scavenging: As a hydroquinone monoalkylether, this compound can directly react with and neutralize ROS, including peroxyl radicals, converting them into more stable free radicals.[3][4][5]

Activation of the Nrf2-ARE Signaling Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular defense against oxidative stress.[1][2][6] Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which facilitates its degradation.[7] Oxidative stress or activation by molecules like this compound disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative damage.[1][2]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Potential Research Applications and Preclinical Findings

This compound's potent antioxidant activity makes it a valuable tool for investigating and potentially treating a range of pathologies rooted in oxidative stress.

-

Preeclampsia (PE): In mouse models of preeclampsia, this compound treatment has been shown to induce Nrf2 expression and its nuclear translocation, leading to increased HO-1 expression in placental tissues.[1] This action ameliorates the development of PE by suppressing oxidative stress and endothelial cell apoptosis.[1]

-

Neurodegenerative Diseases: this compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion (I/R) injury.[1] By activating the Nrf2/HO-1 pathway, it protects against neuronal injury, suggesting its potential for research in stroke and other neurodegenerative conditions.[1]

-

Hepatic and Metabolic Disorders: Studies have indicated that this compound has positive effects on conditions such as diabetes and hepatic cirrhosis.[1][2] For instance, it has been reported to attenuate dimethylnitrosamine-induced liver fibrosis by inhibiting ROS formation.[2]

-

Cancer Research: this compound is utilized as an antioxidant and antimutagenic agent in cancer research.[4] It has been shown to inhibit the growth of cancer cells, though the precise mechanisms require further elucidation.[8]

Key Experimental Protocols in this compound Research

While specific, detailed protocols for this compound are proprietary to the conducting laboratories, this section outlines the standard methodologies employed to evaluate its efficacy. Researchers should adapt these general protocols for their specific experimental conditions.

A. Western Blotting for Nrf2/HO-1 Pathway Activation

This technique is used to quantify the expression levels of key proteins in the Nrf2 pathway.

-

Objective: To measure the protein levels of total Nrf2, nuclear Nrf2, and HO-1 in cells or tissues treated with this compound.

-

General Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. For nuclear Nrf2, perform nuclear/cytosolic fractionation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ and normalize to the loading control.

-

B. In Vitro Antioxidant Activity Assays

These spectrophotometric assays are used to assess the direct ROS-scavenging capabilities of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Principle: Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. The color change is measured as a decrease in absorbance at ~517 nm.[9]

-

Methodology: A solution of DPPH is mixed with various concentrations of this compound. After a set incubation period, the absorbance is read. The percentage of scavenging activity is calculated relative to a control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant like this compound, the radical is reduced, causing a loss of color measured by absorbance at ~734 nm.[9]

-

Methodology: The pre-formed ABTS•+ solution is mixed with this compound, and the decrease in absorbance is monitored.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at ~593 nm.[9]

-

Methodology: A FRAP reagent is prepared and mixed with the this compound sample. The change in absorbance is then measured.

-

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

1-O-Hexyl-2,3,5-trimethylhydroquinone (this compound) is a scientifically significant molecule with well-documented antioxidant properties and a defined mechanism of action through the Nrf2 pathway. Preclinical evidence strongly supports its potential as a therapeutic agent in a variety of diseases characterized by oxidative stress, including preeclampsia, neurodegenerative disorders, and liver disease.

Future research should focus on elucidating the full spectrum of its downstream targets, conducting more extensive preclinical safety and efficacy studies across different disease models, and exploring its pharmacokinetic and pharmacodynamic profiles to pave the way for potential clinical development. The use of this compound as a research tool will continue to be invaluable for dissecting the complex role of oxidative stress in human pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. scbt.com [scbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-O-Hexyl-2,3,5-trimethylhydroquinone | 148081-72-5 | FH23824 [biosynth.com]

- 9. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 6-hydroxy-2,3,4-trimethoxyacetophenone (Hthq): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined quantitative solubility and stability data for 6-hydroxy-2,3,4-trimethoxyacetophenone (Hthq) is limited. This guide provides a framework of recommended experimental protocols and potential biological interactions based on the analysis of structurally similar compounds. The data tables presented are illustrative templates for organizing experimentally derived data.

Introduction

6-hydroxy-2,3,4-trimethoxyacetophenone, hereafter referred to as this compound, is a substituted phenolic compound with potential applications in various research and development domains.[1] Its chemical structure, featuring a hydroxyl group and three methoxy groups on an acetophenone backbone, suggests potential antioxidant and biological activities inherent to phenolic compounds. This technical guide outlines the critical solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and exploring potential signaling pathways where this molecule may exert its effects.

Chemical Properties: [1]

-

Molecular Formula: C₁₁H₁₄O₅

-

Molecular Weight: 226.23 g/mol

Solubility Profile of this compound

Data Presentation: this compound Solubility

The following table provides a template for summarizing experimentally determined solubility data for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water (pH 5.0) | 25 | Data not available | Data not available | HPLC-UV |

| Water (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |

| Phosphate-Buffered Saline (PBS) | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | Data not available | HPLC-UV |

| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, purity >95%)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Thermostatic shaker incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO) for the preparation of a standard curve.

-

Standard Curve Generation: Create a series of dilutions from the stock solution to generate a standard curve for HPLC quantification.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker incubator set to the desired temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid is transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with an appropriate solvent to fall within the range of the standard curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculation: Use the standard curve to calculate the concentration of this compound in the undiluted supernatant, which represents the equilibrium solubility.

Stability Profile of this compound

Assessing the stability of this compound under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Data Presentation: this compound Stability

The following table is a template for summarizing the stability data of this compound under different stress conditions.

| Condition | Parameter | Time Points | Remaining this compound (%) | Degradation Products Identified |

| pH Stability | pH 2 (0.01 N HCl) | 0, 2, 4, 8, 24, 48h | Data not available | Data not available |

| pH 7.4 (PBS) | 0, 2, 4, 8, 24, 48h | Data not available | Data not available | |

| pH 9 (0.01 N NaOH) | 0, 2, 4, 8, 24, 48h | Data not available | Data not available | |

| Temperature | 40°C | 0, 1, 2, 4 weeks | Data not available | Data not available |

| 60°C | 0, 1, 2, 4 weeks | Data not available | Data not available | |

| Oxidative | 3% H₂O₂ | 0, 2, 4, 8, 24h | Data not available | Data not available |

| Photostability | ICH Q1B Option 2 | - | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

This protocol describes a forced degradation study to identify the degradation pathways and assess the intrinsic stability of this compound.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 N HCl. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of 1 N NaOH. Keep at room temperature and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂. Store in the dark at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C) in a temperature-controlled oven. Collect samples at various time points.

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Use a PDA or MS detector to help identify and characterize any degradation products.

Potential Signaling Pathway Interactions

While the specific biological targets and signaling pathways of this compound have not been elucidated, its phenolic acetophenone structure suggests potential interactions with key cellular signaling cascades often modulated by similar compounds. These pathways are critical in regulating cellular processes such as proliferation, inflammation, and apoptosis.

Hypothetical Involvement in MAPK and PI3K/AKT Pathways

Many phenolic compounds are known to influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways. These pathways are central to cell survival and growth.

This diagram illustrates the hypothetical points of interaction of this compound with the MAPK and PI3K/AKT signaling pathways. The question marks indicate that these interactions are speculative and require experimental validation.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 6-hydroxy-2,3,4-trimethoxyacetophenone. While specific experimental data for this compound is currently lacking, the detailed protocols and illustrative data tables herein serve as a valuable resource for researchers initiating studies on this compound. Furthermore, the exploration of potential signaling pathway interactions offers a starting point for investigating the biological activity of this compound. Rigorous experimental work is necessary to populate the data templates and validate the hypothetical biological activities outlined in this guide.

References

Hthq: A Comprehensive Technical Review of its Antioxidant and Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexyl-2,3,5-trimethylhydroquinone (Hthq) is a synthetic antioxidant with significant therapeutic potential in conditions associated with oxidative stress. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its core mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological feature in a multitude of diseases. This compound has emerged as a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1] This review consolidates the current understanding of this compound's mechanism of action and its potential applications in drug development for oxidative stress-induced pathologies.

Core Signaling Pathway: Nrf2/HO-1 Activation by this compound

This compound exerts its primary antioxidant and cytoprotective effects through the activation of the Nrf2/HO-1 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to this compound, which acts as an electrophilic stressor, critical cysteine residues in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, most notably Heme oxygenase-1 (HO-1), but also others such as NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1][2]

References

HTHQ: An In-depth Technical Guide to Safety and Handling for Research Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological activity of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), a synthetic derivative of vitamin E. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a lipophilic phenolic antioxidant. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| CAS Number | 148081-72-5 | [1][2] |

| Appearance | Not specified | |

| Melting Point | 72.5-73°C | [1] |

| Boiling Point | 357.8°C at 760 mmHg | [1] |

| Density | 0.971 g/cm³ | [1] |

| Vapor Pressure | 1.29E-05 mmHg at 25°C | [1] |

| Solubility | Soluble in DMSO (47 mg/mL) | [3] |

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious, flame-retardant clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Handling and Storage

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuffs.[1][2]

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Experimental Protocols

The following are generalized protocols based on methodologies described in the available literature. Researchers should adapt these protocols to their specific experimental conditions and consult the original publications for further details.

Cell Culture and Treatment

-

Cell Lines: H9c2 cardiomyocytes can be cultured in Dulbecco's modified Eagle's medium (DMEM).[4]

-

General Protocol:

-

Culture cells in a humidified atmosphere of 95% O₂ and 5% CO₂ at 37°C.[4]

-

For experimental treatments, cells can be starved overnight prior to the addition of this compound or other stimulating agents.[4]

-

This compound can be dissolved in a suitable solvent, such as DMSO, to prepare stock solutions for cell treatment.[3]

-

Western Blot Analysis of Nrf2 and HO-1 Expression

This protocol is adapted from a study investigating the effect of this compound on the Nrf2 signaling pathway.[5]

-

Protein Extraction: Extract total protein from cell or tissue samples.

-

Protein Quantification: Determine protein concentration using a suitable method (e.g., BCA protein assay).[6]

-

SDS-PAGE: Separate total proteins on an SDS-PAGE gel.[5]

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[5][7]

-

Blocking: Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control such as β-actin (1:1000) or Lamin B.[5][6]

-

Secondary Antibody Incubation: Incubate the membrane with a suitable secondary antibody (e.g., goat anti-rabbit IgG).[5]

-

Detection and Quantification: Analyze the protein bands using a two-color infrared imaging system or other appropriate detection method to quantify protein expression.[5]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular stress response and inflammation.

Nrf2/Keap1 Signaling Pathway

This compound is a potent activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1).[5]

Caption: this compound-mediated activation of the Nrf2 pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to influence the phosphorylation state of key kinases in this pathway, such as ERK.[8][9] The precise mechanism of this compound's interaction with this pathway is still under investigation.

Caption: this compound modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. This compound has been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10]

Caption: this compound inhibition of the NF-κB signaling pathway.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-O-Hexyl-2,3,5-trimethylhydroquinone | 148081-72-5 | FH23824 [biosynth.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]

- 5. 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Effects of heavy metals on mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HTHQ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a synthetic derivative of vitamin E known for its potent antioxidant and cytoprotective properties. It functions as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. These characteristics make this compound a compound of significant interest for research in areas such as neuroprotection, cardiovascular disease, and cancer.

This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its effects on cell viability, intracellular reactive oxygen species (ROS) levels, and the activation of the Nrf2 signaling pathway.

Data Presentation

The following tables summarize quantitative data for this compound treatment in various cell lines.

Table 1: this compound Concentration for Neuroprotection in PC12 Cells

| Cell Line | Treatment | Concentration Range | Duration | Observed Effect |

| PC12 | Neuroprotection against L-DOPA-induced cytotoxicity | 1, 10, 100 µM | 24 hours | Increased Superoxide Dismutase (SOD) activity[1] |

| PC12 | Protection against 6-hydroxydopamine (6-OHDA) or rotenone-induced toxicity | Not specified | Not specified | Neuroprotective effects |

Table 2: this compound for Cytoprotection in HUVECs

| Cell Line | Treatment | Concentration Range | Duration | Observed Effect |

| HUVEC | Attenuation of oxidative stress and apoptosis | Not specified | Not specified | Cytoprotective effects |

Signaling Pathway

The primary mechanism of action for this compound involves the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species, or treatment with Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, leading to their transcription. These genes encode for a wide array of antioxidant and cytoprotective proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

A general workflow for investigating the effects of this compound in cell culture is outlined below.

References

Application Notes and Protocols for Hthq (Hydroxy-Tetrahydroquinoline) Derivatives in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Hthq" likely refers to a class of fluorescent probes derived from a hydroxy-tetrahydroquinoline scaffold. These probes are valuable tools in fluorescence microscopy for visualizing subcellular structures and tracking dynamic cellular processes. This document provides detailed application notes and protocols for the use of a representative this compound-based probe, RM-581-Fluo , a 7-(dimethylamino)quinoline derivative specifically utilized for imaging the endoplasmic reticulum (ER) in live cells.

RM-581-Fluo is a lipophilic molecule that readily crosses the plasma membrane and accumulates in the lipid-rich environment of the endoplasmic reticulum. Its fluorescence properties are sensitive to the local environment, making it a useful tool for studying ER morphology and dynamics. These characteristics are particularly relevant in drug development and cancer research, where alterations in ER structure and function are often observed.

Quantitative Data

The photophysical properties of fluorescent probes are critical for designing and interpreting fluorescence microscopy experiments. Below is a summary of the available quantitative data for RM-581-Fluo and related 7-(dialkylamino)quinoline derivatives.

| Property | RM-581-Fluo | Representative 7-(dialkylamino)quinoline Probes |

| Excitation Maximum (λex) | ~365 nm and ~470 nm | 343 - 366 nm |

| Emission Maximum (λem) | ~454 nm (with a shoulder at ~505 nm) at pH 4.0; Green emission observed with a 525/50 nm filter | Varies with substitution and solvent polarity |

| Molar Extinction Coefficient (ε) | Not Reported | 2,025 - 11,370 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not Reported | Can be significantly enhanced in a non-polar environment (e.g., from 0.03 to 0.54 in the presence of cucurbit[1]uril) |

| Cell Permeability | Yes | Generally cell-permeable |

| Primary Application | Live-cell imaging of the Endoplasmic Reticulum | Varied, including environmental sensing and organelle staining |

Experimental Protocols

General Handling and Storage

-

Storage: Store the lyophilized powder of RM-581-Fluo at -20°C, protected from light.

-

Reconstitution: Prepare a stock solution (e.g., 10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Staining of the Endoplasmic Reticulum

This protocol is optimized for staining the ER in adherent mammalian cells, such as MCF-7 breast cancer cells.

Materials:

-

RM-581-Fluo stock solution (10 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Culture vessels (e.g., glass-bottom dishes or multi-well plates suitable for imaging)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).

-

Preparation of Staining Solution: On the day of the experiment, dilute the RM-581-Fluo stock solution in pre-warmed complete cell culture medium to a final working concentration of 30 µM.

-

Cell Staining: a. Aspirate the existing culture medium from the cells. b. Add the staining solution to the cells, ensuring the entire cell monolayer is covered. c. Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Imaging: a. After the incubation period, the cells can be imaged directly without washing. b. Place the imaging vessel on the stage of a fluorescence microscope equipped with appropriate filters. c. Imaging Parameters:

- Excitation: Use an excitation source around 365 nm or 470 nm.

- Emission: Collect the fluorescence signal using a bandpass filter appropriate for the expected emission (e.g., 447/60 nm for blue emission or 525/50 nm for green emission).

- Microscope Settings: Adjust the exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Fixation (Optional)

While RM-581-Fluo is primarily intended for live-cell imaging, some signal may be retained after fixation.

-

After staining as described above, gently wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells as soon as possible, as the fluorescence intensity may be reduced after fixation.

Diagrams

Experimental Workflow for Live-Cell ER Staining

Caption: Workflow for staining the endoplasmic reticulum in live cells using RM-581-Fluo.

Proposed Mechanism of ER Localization

Caption: Proposed mechanism of RM-581-Fluo localization and fluorescence enhancement in the ER.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Incorrect filter set used.- Low probe concentration.- Cells are unhealthy or dead. | - Ensure excitation and emission filters match the probe's spectral properties.- Optimize the staining concentration (try a range from 10-50 µM).- Check cell viability using a live/dead stain (e.g., Trypan Blue). |

| High background fluorescence | - Probe concentration is too high.- Contamination in the culture medium. | - Reduce the working concentration of RM-581-Fluo.- Use fresh, high-quality culture medium for staining. |

| Phototoxicity or photobleaching | - High intensity of excitation light.- Long exposure times. | - Reduce the intensity of the excitation light.- Use the shortest possible exposure time that provides a good signal.- Use an anti-fade mounting medium if imaging fixed cells. |

| Non-specific staining | - Probe aggregation.- Cell stress or death. | - Ensure the stock solution is fully dissolved before diluting.- Confirm cell health before and during the experiment. |

Conclusion

This compound-based fluorescent probes, exemplified by RM-581-Fluo, are effective tools for visualizing the endoplasmic reticulum in live cells. Their lipophilic nature facilitates easy loading into cells, and their accumulation in the ER provides a clear and specific signal. By following the detailed protocols and considering the photophysical properties outlined in these application notes, researchers can effectively utilize these probes to investigate the role of the ER in various biological processes and in the context of drug discovery.

References

Standard Operating Procedure for Homogeneous Time-Resolved Fluorescence (HTRF) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to HTRF Technology

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay technology widely used in drug discovery and life science research for the detection of molecular interactions.[1][2] It combines the principles of Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement, providing a powerful platform for quantifying biomolecules, studying protein-protein interactions, enzyme kinetics, receptor binding, and various cellular signaling pathways.[3][4]

The core of HTRF technology lies in the use of a specific pair of fluorophores: a donor and an acceptor. The donor is typically a Europium cryptate (Eu3+), which has a long fluorescence lifetime, while the acceptor is a fluorophore like XL665 or d2, whose excitation spectrum overlaps with the emission spectrum of the donor.[5] When the donor and acceptor are in close proximity (typically within 10 nm), excitation of the donor by a light source (e.g., a flash lamp or laser at ~320-340 nm) results in a non-radiative energy transfer to the acceptor.[6] The acceptor then emits a specific, long-lived fluorescence signal at a different wavelength (~665 nm).[5]

A key advantage of HTRF is the time-resolved detection. A time delay is introduced between the excitation pulse and the fluorescence measurement. This delay allows the short-lived background fluorescence from the sample matrix (e.g., buffers, proteins, and cell lysates) to decay, while the long-lived fluorescence from the specific HTRF signal is measured.[7] This results in a high signal-to-noise ratio and enhanced assay sensitivity.[4][8]

The data is typically analyzed using a ratiometric measurement of the fluorescence intensities at two wavelengths: the acceptor emission wavelength (~665 nm) and the donor emission wavelength (~620 nm).[5] This ratio corrects for variations in well volume, plate color, and compound interference, further increasing the robustness and reproducibility of the assay.[5]

HTRF Assay Principle and Signaling Pathway

The fundamental principle of HTRF is the proximity-based detection of a specific biological event. This event brings a donor-labeled molecule and an acceptor-labeled molecule close enough for FRET to occur. The resulting signal is directly proportional to the extent of the interaction.

Example Signaling Pathway: GPCR-cAMP Activation

HTRF assays are extensively used to study G-protein coupled receptor (GPCR) signaling, for instance, by measuring the accumulation of the second messenger cyclic AMP (cAMP).[3][9] In a competitive immunoassay format, endogenously produced cAMP competes with a labeled cAMP (acceptor) for binding to an anti-cAMP antibody (donor). An increase in intracellular cAMP leads to a decrease in the HTRF signal.[10]

Experimental Protocols

HTRF assays are homogeneous, "mix-and-read" assays that do not require washing steps, making them highly amenable to high-throughput screening (HTS).[7] Protocols can be broadly categorized into biochemical assays and cell-based assays, with options for one-plate or two-plate procedures.

General Experimental Workflow

The general workflow for an HTRF assay is straightforward and involves sample preparation, reagent addition, incubation, and signal detection.

Cell-Based Phospho-Protein Assay Protocol (Two-Plate)

This protocol is designed for the detection of protein phosphorylation in adherent or suspension cells.

Materials:

-

Cells of interest

-

Cell culture medium and supplements

-

Test compounds (agonists, antagonists)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (supplemented with phosphatase and protease inhibitors)

-

HTRF detection reagents (donor and acceptor antibodies)

-

White, low-volume 96-well or 384-well microplates (assay plate)

-

Standard cell culture plates

Procedure:

-

Cell Plating: Seed cells in a 96-well cell culture plate and culture overnight to allow for cell attachment.

-

Cell Treatment: Treat cells with test compounds at various concentrations and incubate for the desired time (e.g., 10-30 minutes).[11]

-

Cell Lysis: Carefully remove the cell culture medium. Add supplemented lysis buffer to each well and incubate for approximately 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.[11]

-

Lysate Transfer: Transfer a specific volume of the cell lysate (e.g., 16 µL) from the culture plate to a low-volume 384-well white assay plate.[11]

-

Reagent Addition: Prepare a pre-mix of the HTRF donor and acceptor antibodies according to the kit's instructions. Add the antibody mix (e.g., 4 µL) to each well of the assay plate containing the lysate.[11]

-

Incubation: Seal the assay plate and incubate at room temperature for the recommended duration (this can range from 2 hours to overnight depending on the specific assay).[11]

-

Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both ~620 nm (donor) and ~665 nm (acceptor).

cAMP Assay Protocol (One-Plate)

This protocol is a competitive immunoassay for the quantification of cAMP in cells.

Materials:

-

Cells of interest

-

Cell culture medium and supplements

-

Test compounds

-

cAMP standard

-

HTRF cAMP assay reagents (labeled cAMP-d2, anti-cAMP-Europium Cryptate antibody)

-

White, low-volume 384-well microplate

Procedure:

-

Cell Dispensing: Dispense cells into the wells of a 384-well white assay plate.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include wells for a standard curve using the provided cAMP standard.

-

Incubation: Seal the plate and incubate at room temperature for approximately 30 minutes.[10]

-

Reagent Addition: Add the HTRF cAMP-d2 and anti-cAMP-Europium Cryptate antibody reagents to all wells.[10]

-

Incubation: Seal the plate and incubate for 1 hour at room temperature.[10]

-

Plate Reading: Read the plate on an HTRF-compatible microplate reader at ~620 nm and ~665 nm.

Data Presentation and Analysis

Proper data analysis is crucial for obtaining meaningful results from HTRF assays. The ratiometric measurement is the cornerstone of HTRF data analysis.

Data Calculation:

-

Ratio Calculation: The primary data output is the ratio of the acceptor signal to the donor signal.

-

Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000

-

-

Delta F (%): This value represents the signal-to-background of the assay and is useful for comparing results between experiments.

-

Delta F (%) = [((Standard or Sample Ratio - Negative Control Ratio) / Negative Control Ratio)] * 100

-

| Parameter | Description | Typical Value/Range |

| Plate Format | The type of microplate used for the assay. | 96-well, 384-well, or 1536-well low-volume white plates. |

| Assay Volume | The total reaction volume per well. | Typically 20 µL for 384-well plates. |

| Cell Lysis Incubation | Time for cell lysis after adding lysis buffer. | 30 - 45 minutes at room temperature.[12] |

| Antibody Incubation | Incubation time after adding HTRF detection reagents. | 2 hours to overnight at room temperature.[12][13] |

| Reader Excitation | Wavelength used to excite the donor fluorophore. | ~320 - 340 nm. |

| Reader Emission | Wavelengths at which fluorescence is measured. | ~620 nm (donor) and ~665 nm (acceptor).[5] |

| Time Delay | Delay between excitation and fluorescence measurement. | 50 - 150 µs.[7] |

Data Interpretation:

-

Sandwich Assays (e.g., Phospho-protein): The HTRF signal is directly proportional to the amount of analyte. An increase in signal indicates an increase in the target molecule.

-

Competitive Assays (e.g., cAMP): The HTRF signal is inversely proportional to the amount of analyte. A decrease in signal indicates an increase in the target molecule.[10]

For quantitative analysis, a standard curve is generated using a known concentration of the analyte. The concentration of the analyte in the unknown samples is then determined by interpolating their ratio values from the standard curve.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |